1,3-Bis((R)-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride
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Overview
Description
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is a chiral ionic liquid with a unique structure that incorporates naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the imidazole core: This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Introduction of the naphthalene groups: The naphthalene moieties are introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Quaternization: The final step involves the quaternization of the imidazole nitrogen atoms with an alkyl halide, such as methyl chloride, to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The naphthalene groups can be oxidized to form naphthoquinones.
Reduction: The imidazolium core can be reduced to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as tetrafluoroborate or hexafluorophosphate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Anion exchange reactions can be carried out using silver salts of the desired anion.
Major Products
Oxidation: Naphthoquinones.
Reduction: Imidazoline derivatives.
Substitution: Imidazolium salts with different anions.
Scientific Research Applications
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including Diels-Alder reactions and Friedel-Crafts alkylations.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, such as ionic liquid crystals and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride involves its interaction with various molecular targets and pathways:
Catalysis: The imidazolium core can stabilize transition states and intermediates, enhancing the rate of chemical reactions.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The naphthalene groups can facilitate the transport of drugs across cell membranes, improving bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazolium chloride: Lacks the naphthalene groups, resulting in different physical and chemical properties.
1,3-Diethylimidazolium chloride: Similar structure but with ethyl groups instead of naphthalene, leading to different reactivity and applications.
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride: Contains phenyl groups instead of naphthalene, affecting its catalytic and biological activities.
Uniqueness
1,3-Bis(®-1-(naphthalen-1-yl)ethyl)-1H-imidazol-3-ium chloride is unique due to the presence of naphthalene groups, which impart distinct electronic and steric properties. These properties enhance its performance in catalytic applications and its potential as an antimicrobial agent.
Properties
IUPAC Name |
1,3-bis[(1R)-1-naphthalen-1-ylethyl]imidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N2.ClH/c1-20(24-15-7-11-22-9-3-5-13-26(22)24)28-17-18-29(19-28)21(2)25-16-8-12-23-10-4-6-14-27(23)25;/h3-21H,1-2H3;1H/q+1;/p-1/t20-,21-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHXAWYJVJOCDY-MUCZFFFMSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)C(C)C4=CC=CC5=CC=CC=C54.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N3C=C[N+](=C3)[C@H](C)C4=CC=CC5=CC=CC=C54.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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